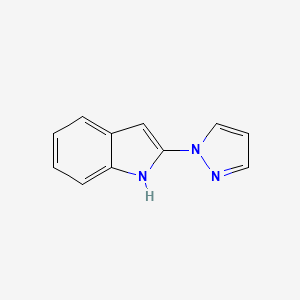

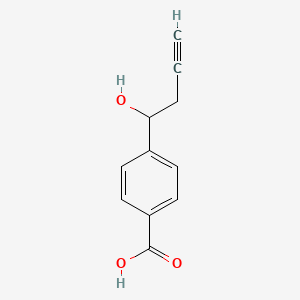

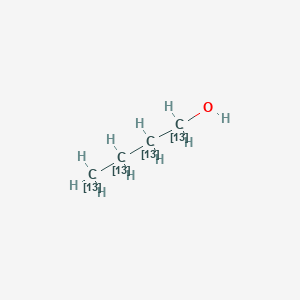

![molecular formula C7H11N3O B3320238 (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-yl)methanol CAS No. 1221279-26-0](/img/structure/B3320238.png)

(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-yl)methanol

Übersicht

Beschreibung

Synthesis Analysis

A set of building blocks based on the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold is synthesized in a multigram scale in a cost-efficient manner . The possibility of the introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings, is shown . The efficacy of using NH-pyrazole carbonic acids as a key intermediate of the process is demonstrated .Molecular Structure Analysis

The molecular formula of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine is C6H9N3 . Its average mass is 123.156 Da and its monoisotopic mass is 123.079643 Da .Chemical Reactions Analysis

The regioselectivity for direct insertion of the substituent to the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine core is discussed . The synthetic perspectives for using the functionalized 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine as a bifunctional scaffold is discussed .Physical and Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 262.8±28.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . Its enthalpy of vaporization is 50.1±3.0 kJ/mol and its flash point is 112.7±24.0 °C . It has 3 H bond acceptors, 1 H bond donor, and 0 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Synthesis and Applications of Pyrazole Derivatives

Pyrazoles are widely recognized for their core structure in numerous compounds exhibiting significant agrochemical and pharmaceutical activities. Various synthetic strategies have been developed to create pyrazole derivatives, showing a range of physical and chemical properties. For instance, new series of pyrazole derivatives have been synthesized under microwave conditions, showcasing potential applications like antimicrobial, antifungal, antiviral, and antioxidant activities (Sheetal et al., 2018).

Heterocyclic Compounds in Drug Development

The interest in heterocyclic scaffolds, such as tetrahydrobenzo[b]pyrans, has been significant due to their prevalence in naturally occurring compounds, pharmaceuticals, and drug-candidate molecules. Organocatalytic approaches have been explored for the synthesis of these compounds, highlighting the importance of developing new strategies for their construction. Such research emphasizes the utility of heterocyclic compounds in organic chemistry and pharmacology (H. Kiyani, 2018).

Methanol as a Chemical Building Block

Methanol, a fundamental chemical, is used in a variety of applications, from fuel to solvent and as a starting material for synthesis. It's particularly interesting in the synthesis of heterocyclic compounds and has been studied for its role in the liquid-phase synthesis of methanol. This research underlines methanol's versatility and importance in chemical engineering and catalysis (A. Cybulski, 1994).

Anticancer Potential of Pyrazoline Derivatives

Pyrazoline derivatives have been extensively studied for their biological activities, including anticancer effects. Research spanning from 2000 to 2021 has discussed the synthetic strategies and biological evaluations of these compounds, underscoring their significant potential in developing new anticancer agents (Pushkar Kumar Ray et al., 2022).

Wirkmechanismus

Target of Action

The primary target of (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-yl)methanol is the Hepatitis B Virus (HBV) core protein allosteric modulator (CpAM) . The HBV CpAM plays a crucial role in the life cycle of the HBV, making it an attractive target for potential anti-HBV therapies .

Mode of Action

This compound interacts with the HBV CpAM, effectively inhibiting a broad range of nucleos(t)ide-resistant HBV variants . By targeting the HBV CpAM, the compound interferes with the normal functioning of the virus, thereby inhibiting its replication .

Biochemical Pathways

It is known that the compound’s interaction with the hbv cpam disrupts the virus’s life cycle, preventing it from replicating effectively . This disruption likely affects downstream effects related to viral replication and infection.

Pharmacokinetics

It has been demonstrated that the lead compound can inhibit hbv dna viral load in a hbv aav mouse model through oral administration , suggesting good bioavailability.

Result of Action

The primary result of the action of this compound is the inhibition of HBV replication. This is achieved through its interaction with the HBV CpAM, which disrupts the virus’s life cycle . This leads to a decrease in the viral load, as demonstrated in a HBV AAV mouse model .

Zukünftige Richtungen

The synthetic perspectives for using the functionalized 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine as a bifunctional scaffold is discussed . The utilizing of building blocks obtained for the different region- and/or stereoselective synthesis, including sole transformations or modifications of functional groups, is demonstrated .

Biochemische Analyse

Biochemical Properties

(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-yl)methanol plays a significant role in biochemical reactions, particularly as an inhibitor of the hepatitis B virus (HBV) core protein. It acts as a core protein allosteric modulator (CpAM), effectively inhibiting a broad range of nucleoside-resistant HBV variants . The compound interacts with the HBV core protein, altering its conformation and preventing the virus from replicating .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In HBV-infected cells, the compound inhibits viral replication by targeting the core protein . This inhibition impacts cell signaling pathways related to viral replication and gene expression, ultimately reducing the viral load in infected cells . Additionally, the compound’s influence on cellular metabolism is evident in its ability to modulate the activity of enzymes involved in viral replication .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with the HBV core protein. This binding alters the protein’s conformation, inhibiting its ability to assemble and replicate the virus . The compound’s mechanism of action also involves enzyme inhibition, specifically targeting enzymes crucial for viral replication . These interactions lead to changes in gene expression, further contributing to the compound’s antiviral effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability under various conditions, maintaining its inhibitory effects on the HBV core protein . Long-term studies in vitro and in vivo have shown that the compound can effectively reduce viral load over extended periods . Degradation of the compound may occur under certain conditions, potentially impacting its long-term efficacy .

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models have revealed that its antiviral efficacy varies with different dosages. Lower doses of the compound have been shown to effectively inhibit viral replication without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and potential damage to liver cells . These findings highlight the importance of optimizing dosage to balance efficacy and safety .

Metabolic Pathways

This compound is involved in metabolic pathways related to its antiviral activity. The compound interacts with enzymes and cofactors that play a role in viral replication, modulating metabolic flux and affecting metabolite levels . These interactions are crucial for the compound’s ability to inhibit the HBV core protein and reduce viral load .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to areas where it can exert its antiviral effects . The compound’s distribution within tissues is also influenced by its solubility and affinity for cellular components .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can interact with the HBV core protein . Targeting signals and post-translational modifications may play a role in directing the compound to these locations, enhancing its antiviral efficacy .

Eigenschaften

IUPAC Name |

4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c11-5-6-3-9-10-2-1-8-4-7(6)10/h3,8,11H,1-2,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFUKNDRYQWGFJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=C(C=N2)CO)CN1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221279-26-0 | |

| Record name | {4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

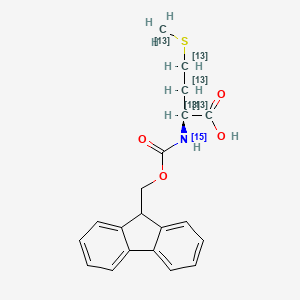

![2-Methyl-2,8-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B3320181.png)

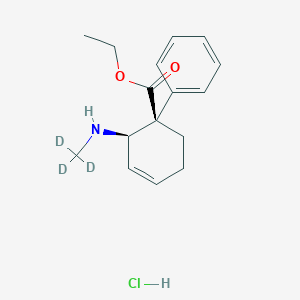

![4-Methyl-5h-pyrido[4,3-b]indole](/img/structure/B3320195.png)

![(1S,4S)-2-Benzyl-2,5-Diazabicyclo[2.2.1]heptane](/img/structure/B3320203.png)

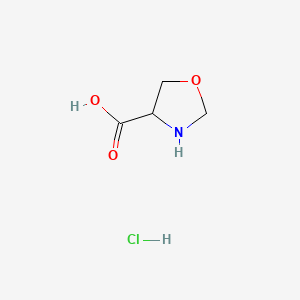

![(S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol](/img/structure/B3320230.png)

![3-iodopyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B3320239.png)